2-formylphenyl (2E)-3-(thiophen-2-yl)prop-2-enoate
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Overview
Description
2-FORMYLPHENYL (E)-3-(2-THIENYL)-2-PROPENOATE is an organic compound that belongs to the class of aromatic aldehydes and esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a thiophene ring through a propenoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FORMYLPHENYL (E)-3-(2-THIENYL)-2-PROPENOATE typically involves the condensation of 2-formylphenyl acetic acid with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-FORMYLPHENYL (E)-3-(2-THIENYL)-2-PROPENOATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-FORMYLPHENYL (E)-3-(2-THIENYL)-2-PROPENOIC ACID.
Reduction: 2-HYDROXYMETHYLPHENYL (E)-3-(2-THIENYL)-2-PROPENOATE.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-FORMYLPHENYL (E)-3-(2-THIENYL)-2-PROPENOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-FORMYLPHENYL (E)-3-(2-THIENYL)-2-PROPENOATE depends on its interaction with molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-FORMYLPHENYL (E)-3-(2-FURYL)-2-PROPENOATE
- 2-FORMYLPHENYL (E)-3-(2-PYRIDYL)-2-PROPENOATE
- 2-FORMYLPHENYL (E)-3-(2-PHENYL)-2-PROPENOATE
Uniqueness
2-FORMYLPHENYL (E)-3-(2-THIENYL)-2-PROPENOATE is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs
Properties
Molecular Formula |
C14H10O3S |
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Molecular Weight |
258.29 g/mol |
IUPAC Name |
(2-formylphenyl) (E)-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C14H10O3S/c15-10-11-4-1-2-6-13(11)17-14(16)8-7-12-5-3-9-18-12/h1-10H/b8-7+ |
InChI Key |
YSKFZHXIJVLPFN-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
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